![molecular formula C7H4F3N3 B12450013 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12450013.png)
5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile: is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of 5-trifluoromethylpyridine with ammonia. The process can be summarized as follows :
Starting Material: 5-Trifluoromethylpyridine.
Reaction with Ammonia: The starting material is reacted with ammonia to produce the target compound.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical intermediates .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be used in the design and development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The amino group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity .
Comparison with Similar Compounds
- 3-Amino-5-(trifluoromethyl)pyridine-2-carbonitrile
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- 2-Amino-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is a heterocyclic organic compound notable for its diverse biological activities, particularly in agrochemicals and pharmaceuticals. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a promising candidate for drug development and agricultural applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H5F3N4
- Molecular Weight : 235.59 g/mol
- Functional Groups : Amino group (-NH2), Trifluoromethyl group (-CF3), Carbonitrile group (-C≡N)
The structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group is known to enhance the potency and selectivity of compounds against specific biological targets.
Agrochemical Applications
This compound has demonstrated significant herbicidal and fungicidal properties. Studies indicate that its interaction with various biological targets influences pathways related to plant growth regulation and pest resistance. The trifluoromethyl substitution is particularly effective in enhancing the compound's efficacy compared to non-fluorinated analogs.
Pharmaceutical Applications
In pharmaceutical research, this compound has been evaluated for its anticancer properties. A comparative analysis with similar compounds shows that it exhibits unique mechanisms of action that may involve interactions with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which is critical in cancer therapy.
- Receptor Modulation : It can bind to specific receptors, altering their signaling pathways and influencing cellular responses.
Research suggests that the trifluoromethyl group plays a crucial role in enhancing binding affinity to these targets, thereby increasing the overall biological activity of the compound .
Table 1: Comparative Biological Activity of Similar Compounds
Compound Name | Similarity Index | Unique Features |
---|---|---|
6-(Difluoromethyl)pyridin-3-amine | 0.95 | Contains difluoromethyl instead of trifluoromethyl |
3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 0.77 | Aminomethyl substitution provides different reactivity |
2-Fluoro-6-(trifluoromethyl)pyridine | 0.82 | Fluoro substitution alters electronic properties |
5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine | 0.93 | Chlorine substitution may affect biological activity |
This table illustrates how structural variations can influence biological activity, guiding future synthetic efforts in drug development.
Cytotoxicity Studies
In a study examining the anticancer potential of pyridine derivatives, this compound was tested alongside other compounds against various cancer cell lines. Results indicated significant cytotoxic effects at concentrations as low as 20 µg/mL, with an IC50 value demonstrating strong inhibition of cell growth .
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4(2-11)1-5(12)3-13-6/h1,3H,12H2 |
InChI Key |
DJVNDYRZYBEEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(F)(F)F)N |
Origin of Product |
United States |
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